molecular formula C17H14N4O B8344568 1-Pyridin-3-yl-3-quinolin-6-yl-imidazolidin-2-one

1-Pyridin-3-yl-3-quinolin-6-yl-imidazolidin-2-one

Cat. No.: B8344568
M. Wt: 290.32 g/mol
InChI Key: MBHBQHZIZUTEQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Pyridin-3-yl-3-quinolin-6-yl-imidazolidin-2-one is a useful research compound. Its molecular formula is C17H14N4O and its molecular weight is 290.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C17H14N4O

Molecular Weight

290.32 g/mol

IUPAC Name

1-pyridin-3-yl-3-quinolin-6-ylimidazolidin-2-one

InChI

InChI=1S/C17H14N4O/c22-17-20(9-10-21(17)15-4-2-7-18-12-15)14-5-6-16-13(11-14)3-1-8-19-16/h1-8,11-12H,9-10H2

InChI Key

MBHBQHZIZUTEQP-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)N1C2=CC3=C(C=C2)N=CC=C3)C4=CN=CC=C4

Origin of Product

United States

Synthesis routes and methods

Procedure details

Using the same reaction conditions as in Example 1, 1-pyridin-3-yl-imidazolidin-2-one (I-1b: 117 mg, 0.7215 mmol) was reacted with 6-bromo-quinoline (150 mg, 0.7215 mmol), 1,4-dioxane (5 mL), copper iodide (13 mg, 0.07215 mmol), trans-1,2-diamino cyclohexane (24.78 mg, 0.21645 mmol) and potassium carbonate (199.49 mg, 1.1443 mmol) to afford the crude product. Purification by column chromatography on silica gel (1% MeOH in chloroform), afforded 125 mg of the product (60.09% yield).
Quantity
117 mg
Type
reactant
Reaction Step One
Quantity
150 mg
Type
reactant
Reaction Step Two
Quantity
24.78 mg
Type
reactant
Reaction Step Two
Quantity
199.49 mg
Type
reactant
Reaction Step Two
Quantity
13 mg
Type
catalyst
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Yield
60.09%

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